6-(Aminomethyl)nicotinonitrile

Vue d'ensemble

Description

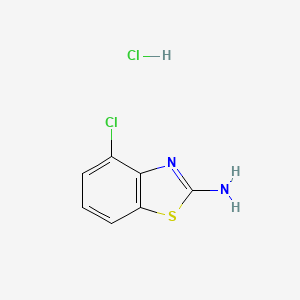

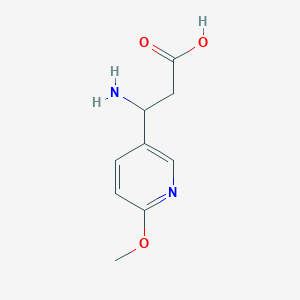

6-(Aminomethyl)nicotinonitrile is a chemical compound with the CAS Number: 782428-98-2 . It has a molecular weight of 133.15 .

Molecular Structure Analysis

The InChI code for 6-(Aminomethyl)nicotinonitrile is 1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,4,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-(Aminomethyl)nicotinonitrile is a solid at room temperature . Its storage temperature is between 2-8 degrees Celsius . The compound has a molecular weight of 133.15 .Applications De Recherche Scientifique

Organic Nitrates Synthesis

6-(Aminomethyl)nicotinonitrile, an analog of N-nicotinoylethanolamine nitrate (active principle of nicorandil), was used to synthesize N-Nicotinoyltris(hydroxymethy)aminomethane trinitrate hydronitrate. This synthesis was performed through O-nitration with concentrated HNO3 and confirmed by X-ray structural analysis (Korolev et al., 1997).

Antimicrobial Activities

2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, a derivative, was synthesized and used to create a novel series of pyrido[2,3-d]pyrimidine systems. These compounds displayed significant antibacterial and antifungal activities (Behalo, 2008).

Corrosion Inhibition

Pyridine derivatives of 6-(Aminomethyl)nicotinonitrile, namely ADP and AMP, showed effective corrosion inhibition properties on N80 steel in 15% HCl. ADP exhibited an inhibition efficiency of 90.24% at 200 mg/L. The study involved various techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Ansari et al., 2015).

Antiprotozoal Activity

Compounds synthesized from 6-(Aminomethyl)nicotinonitrile showed significant antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum. Some compounds were curative in an in vivo mouse model for T. b. r., highlighting their potential in antiprotozoal therapy (Ismail et al., 2003).

Alzheimer's Disease Research

6-(Aminomethyl)nicotinonitrile derivatives were used in positron emission tomography for detecting neurofibrillary tangles and beta-amyloid plaques in living Alzheimer’s disease patients. This method aids in diagnosing and monitoring the disease progression (Shoghi-Jadid et al., 2002).

Green Corrosion Inhibitors

Nicotinonitriles like 6-(Aminomethyl)nicotinonitrile derivatives, ATN and AMN, were investigated as green corrosion inhibitors for mild steel in hydrochloric acid. These compounds demonstrated high inhibition efficiency, making them environmentally friendly corrosion inhibitors (Singh et al., 2016).

Preparation of Substituted Nicotinonitriles

A method for preparing substituted nicotinonitriles, starting from conjugated β-enaminonitriles and iminium salts, was developed. This method provided access to various substituted derivatives of nicotinonitriles, including 6-aryl- and 6-amino-substituted derivatives (Winter & Risch, 2003).

Safety And Hazards

Orientations Futures

The biological and medicinal properties of nicotinonitrile and its analogues, including 6-(Aminomethyl)nicotinonitrile, have prompted significant research aimed at developing synthetic routes to these heterocyclic compounds . This suggests that there may be future research directions in improving the synthesis process and exploring the potential applications of these compounds in medicine and biology .

Propriétés

IUPAC Name |

6-(aminomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBACBYKMZASGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593640 | |

| Record name | 6-(Aminomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)nicotinonitrile | |

CAS RN |

782428-98-2 | |

| Record name | 6-(Aminomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)

![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)

![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)

![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)